molecular formula C22H20F3N3O3 B2825369 2-((2-morpholinoquinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 941903-48-6

2-((2-morpholinoquinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2825369
CAS RN: 941903-48-6
M. Wt: 431.415
InChI Key: NOPMNQHHHOLZLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-morpholinoquinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide, commonly known as Mocetinostat, is a small molecule inhibitor that targets histone deacetylases (HDACs) and has shown promising results in preclinical studies for the treatment of cancer.

Scientific Research Applications

Antifungal and Antimicrobial Applications

  • Antifungal Properties: Derivatives like 2-(2-oxo-morpholin-3-yl)-acetamide have shown promising antifungal activity against Candida and Aspergillus species, highlighting potential applications in treating fungal infections (Bardiot et al., 2015).
  • Antimicrobial Activity: The synthesis and evaluation of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides reveal variable antimicrobial activities against selected microbial species, suggesting potential for further biological screening and application trials (Gul et al., 2017).

Analgesic and Anti-inflammatory Applications

  • Analgesic and Anti-inflammatory Effects: Novel synthesis techniques have led to the discovery of compounds with significant analgesic and anti-inflammatory activities, offering a potential basis for developing new therapeutic agents (Alagarsamy et al., 2015).

Structural and Computational Studies

  • Structural Aspects: Research into the structural aspects of amide-containing isoquinoline derivatives has provided insights into their chemical properties and potential applications in material science and pharmacology (Karmakar et al., 2007).

Potential in Cancer Research

  • Anticancer Agents: The one-pot synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure has shown moderate to high levels of antitumor activities against various cancer cell lines, highlighting their potential as anticancer agents (Fang et al., 2016).

Synthesis Techniques

  • Synthetic Chemistry: The synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study exemplify advancements in synthetic chemistry techniques that can be applied to a wide range of research and development efforts (Jayadevappa et al., 2012).

properties

IUPAC Name

2-(2-morpholin-4-ylquinolin-8-yl)oxy-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O3/c23-22(24,25)16-4-2-5-17(13-16)26-20(29)14-31-18-6-1-3-15-7-8-19(27-21(15)18)28-9-11-30-12-10-28/h1-8,13H,9-12,14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPMNQHHHOLZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-morpholinoquinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide

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